2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid
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Overview
Description
2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid is a complex organic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a piperidine ring, which is further connected to a methylpropanoic acid moiety. This compound is often used in peptide synthesis due to the Fmoc group’s ability to protect amine functionalities during chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the piperidine nitrogen with the Fmoc group. This is usually achieved by reacting piperidine with Fmoc chloride in the presence of a base such as triethylamine.
Formation of the Piperidine Derivative: The protected piperidine is then reacted with 2-methylpropanoic acid or its derivatives under conditions that facilitate the formation of the desired product. This might involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) to activate the carboxylic acid group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to maintain the integrity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the amine functionality for further reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Fmoc group is typically removed using piperidine in a solvent like dimethylformamide (DMF).
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is primarily used in peptide synthesis. The Fmoc group serves as a protecting group for amines, allowing for selective deprotection and subsequent peptide bond formation.
Biology
In biological research, peptides synthesized using this compound can be used to study protein interactions, enzyme functions, and cellular signaling pathways.
Medicine
In medicinal chemistry, peptides synthesized with this compound can be used to develop new therapeutic agents, including enzyme inhibitors, receptor agonists, and antagonists.
Industry
In the pharmaceutical industry, this compound is used in the large-scale synthesis of peptide-based drugs. Its role in protecting amine groups during synthesis is crucial for the production of high-purity peptides.
Mechanism of Action
The mechanism of action for 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid primarily involves its use as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Fmoc group can be selectively removed under basic conditions, exposing the amine group for further functionalization.
Comparison with Similar Compounds
Similar Compounds
Boc-protected compounds: Boc (tert-butoxycarbonyl) is another common protecting group used in peptide synthesis. Unlike Fmoc, Boc is removed under acidic conditions.
Cbz-protected compounds: Cbz (carbobenzyloxy) is also used for protecting amines, typically removed by hydrogenation.
Uniqueness
The Fmoc group is unique in its removal under mild basic conditions, which is advantageous for peptides that are sensitive to acidic conditions. This makes 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid particularly useful in the synthesis of complex peptides where preserving the integrity of the peptide chain is crucial.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c1-24(2,22(26)27)16-11-13-25(14-12-16)23(28)29-15-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEAILKAJYGQGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138227-16-2 |
Source
|
Record name | 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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